molecular formula C10H18O3 B12616330 Ethyl 5-hydroxy-6-methylhept-2-enoate CAS No. 919296-47-2

Ethyl 5-hydroxy-6-methylhept-2-enoate

Cat. No.: B12616330
CAS No.: 919296-47-2
M. Wt: 186.25 g/mol
InChI Key: KBYAFYLETAZNOH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-methylhept-2-enoate is an α,β-unsaturated ester characterized by a hydroxyl group at the 5th position and a methyl substituent at the 6th position on a seven-carbon chain. This compound belongs to the class of enoate esters, which are widely studied for their reactivity in organic synthesis, particularly in conjugate additions and cycloadditions. The hydroxyl group introduces polarity and hydrogen-bonding capacity, while the methyl group contributes to steric effects, influencing both physical properties and chemical behavior. Structural analogs often differ in substituent positions, functional groups, or chain length, leading to variations in applications ranging from pharmaceuticals to polymer precursors.

Properties

CAS No.

919296-47-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 5-hydroxy-6-methylhept-2-enoate

InChI

InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h5,7-9,11H,4,6H2,1-3H3

InChI Key

KBYAFYLETAZNOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 5-hydroxy-6-methylhept-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-hydroxy-6-methylhept-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Stereoselective Aldol-Type Reactions

Ethyl 5-hydroxy-6-methylhept-2-enoate participates in TMSOTf (trimethylsilyl triflate)-mediated aldol-type reactions with aldehydes. For example:

  • Reaction with cyclohexanecarboxaldehyde yields diastereoselective adducts with >99% enantiomeric excess (ee) under cryogenic conditions (−78°C) in CH₂Cl₂ .

  • Mechanism : The hydroxyl group coordinates with TMSOTf, activating the β-carbon for nucleophilic attack by the aldehyde.

Key Data :

SubstrateProduct ConfigurationYieldeeConditions
Cyclohexanecarboxaldehyde(R,E)-configured97%>99%−78°C, CH₂Cl₂, 60 min

Catalytic Asymmetric Hydroboration

The compound’s α,β-unsaturated ester moiety undergoes copper-catalyzed hydroboration with B₂(Pin)₂ (bis(pinacolato)diboron) :

  • Catalyst System : CuCl/dppe (1,2-bis(diphenylphosphino)ethane) in 1,4-dioxane at 65°C.

  • Selectivity : Syn-addition of boron to the α-carbon, retaining the ester functionality.

Reaction Outcomes :

  • Borylation Efficiency : 85–90% yield after Florisil column purification (20% EtOAc/hexane) .

  • Deuteroboration Variant : Competitive deuteroboration preserves stereochemistry with >95% isotopic incorporation .

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis under basic conditions:

  • Saponification : NaOH/MeOH converts the ester to 5-hydroxy-6-methylhept-2-enoic acid, enabling further coupling reactions .

  • Derivatization : Reaction with methylsulfonyl chloride forms mesylates for nucleophilic substitution (e.g., SN2 with amines) .

Characterization :

  • ¹H NMR (CDCl₃): δ 7.01 (dt, J = 15.7, 7.3 Hz, 1H, CH=CH), 5.91 (dt, J = 15.7 Hz, 1H, CH=CH), 3.71 (s, 3H, OCH₃), 3.51 (m, 1H, CH-OH) .

  • ¹³C NMR : δ 166.9 (C=O), 145.8 (CH=CH), 70.4 (C-OH), 51.6 (OCH₃) .

Cyclization Reactions

Under acidic conditions (e.g., BF₃·Et₂O), the hydroxyl and ester groups facilitate intramolecular cyclization :

  • Product : 6-Methyltetrahydropyran-2-yl acetate derivatives via 6-endo-trig cyclization .

  • Yield : ~80% after silica gel chromatography (EtOAc/hexane gradient) .

Chiral Resolution and Analysis

  • HPLC : Chiralcel OD-H column (2% isopropyl alcohol/hexane) resolves enantiomers with baseline separation (Retention times : 13.5 min and 28.2 min) .

  • Optical Rotation : [α]D²⁶ = −28.7 (c = 0.78, CHCl₃) for the (S,E)-enantiomer .

Comparative Reactivity with Analogues

Reaction TypeThis compoundMethyl Homologue
Aldol Addition97% yield, >99% ee90% yield, 96% ee
Hydroboration85% yield88% yield
Cyclization80% yieldNot reported

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have demonstrated that derivatives of ethyl 5-hydroxy-6-methylhept-2-enoate exhibit significant antimicrobial activity. For instance, a study synthesized several derivatives from 6-methylhept-5-en-2-one using a Reformatsky reaction, leading to 24 new compounds. Some of these derivatives showed notable antibacterial effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Vibrio anguillarum . This suggests potential applications in developing new antibiotics or antimicrobial agents.

Therapeutic Applications
The compound's structural similarities to known therapeutic agents indicate its potential use in drug development. Research into its analogs has shown promise in treating various conditions, including infections caused by resistant bacterial strains . Furthermore, studies on carotenoid-related compounds have highlighted the importance of similar structures in cancer prevention and treatment, suggesting a potential role for this compound in chemoprevention strategies .

Agricultural Applications

Pesticidal Activity
this compound has been explored for its pesticidal properties. Compounds with similar structures have been reported to possess fungicidal activity against plant-pathogenic fungi such as Alternaria brassicae and Fusarium graminearum . This positions this compound as a candidate for developing environmentally friendly pesticides or fungicides that could reduce reliance on synthetic chemicals.

Plant Growth Regulation
Research into the effects of similar compounds on plant growth has indicated that they may act as growth regulators. These compounds can influence various physiological processes in plants, potentially leading to increased yield and resistance to environmental stressors . Further studies are necessary to elucidate the specific mechanisms by which this compound affects plant growth.

Biochemical Research

Role as a Biochemical Probe
Due to its unique functional groups, this compound can serve as a biochemical probe in metabolic studies. Its ability to interact with biological macromolecules opens avenues for investigating metabolic pathways and enzyme activities . Understanding these interactions can provide insights into cellular processes and disease mechanisms.

Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various novel organic compounds. Its reactivity allows for the introduction of different functional groups, facilitating the development of new materials with specific properties for industrial applications . This versatility is crucial for advancing materials science and developing innovative solutions across multiple sectors.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/References
Medicinal ChemistryAntimicrobial agentsSignificant activity against pathogens
Therapeutic drug developmentPotential role in cancer prevention
Agricultural ApplicationsPesticides and fungicidesEffective against plant pathogens
Plant growth regulatorsInfluences physiological processes
Biochemical ResearchBiochemical probesInvestigates metabolic pathways
Synthesis of novel organic compoundsFacilitates development of new materials

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-6-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in organic synthesis and its potential biological activity .

Comparison with Similar Compounds

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Structural Differences :

  • Backbone: Pent-2-ynoate (triple bond at C2–C3) vs. hept-2-enoate (double bond at C2–C3).
  • Substituents : Diphenyl groups at C5 and an ethoxycarbonyloxy group vs. a hydroxyl and methyl group at C5 and C5.
  • Chain Length : 5-carbon vs. 7-carbon chain.

Property Implications :

  • Reactivity: The triple bond in the ynoate derivative is more electron-deficient, favoring nucleophilic attacks at C3, whereas the enoate’s double bond supports conjugate additions .
  • Polarity : The hydroxyl group in the target compound enhances hydrophilicity compared to the bulky, lipophilic diphenyl groups in the analog.
  • Steric Effects : The methyl group at C6 in the target compound introduces moderate steric hindrance, while the diphenyl groups in the analog significantly restrict access to the carbonyl group.

Table 1: Key Structural and Physical Comparisons

Property Ethyl 5-hydroxy-6-methylhept-2-enoate Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Functional Groups Ester, hydroxyl, methyl Ester, ethoxycarbonyloxy, diphenyl, ynoate
Molecular Weight (g/mol) ~186 (estimated) ~382 (reported)
Solubility Moderate in polar solvents Low in polar solvents due to diphenyl groups
Reactivity Conjugate addition, ester hydrolysis Propargylation, alkyne-specific reactions

Ethyl Esters from Acetic Ethyl Extract of Dicranoloma reflexum

Although specific data for this compound are unavailable in the provided evidence, ethyl esters from natural extracts (e.g., Table 3 in ) often share structural motifs. Common analogs include:

  • Ethyl hex-2-enoate: Shorter chain length (6 carbons) and lack of hydroxyl/methyl groups reduce steric and electronic complexity.
  • Ethyl 4-hydroxy-3-methylpent-2-enoate: Similar functional groups but differing in substituent positions, altering hydrogen-bonding patterns and acidity.

Key Differences :

  • The target compound’s extended carbon chain (7 carbons) may enhance lipid solubility compared to shorter-chain analogs.
  • The hydroxyl group at C5 distinguishes it from non-hydroxylated esters, enabling participation in intramolecular hydrogen bonding or catalytic interactions.

General Trends Across α,β-Unsaturated Esters

  • Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyloxy) increase the electrophilicity of the α,β-unsaturated system, accelerating Michael additions. Hydroxyl groups, being electron-donating, reduce this effect but enable acid-base catalysis .
  • Synthetic Utility: Ynoate derivatives (e.g., ) are prized for alkyne-based cross-coupling reactions, whereas enoates are more common in cycloadditions and polymer chemistry.
  • Crystallography : Structural determination of such compounds often relies on tools like SHELXL (–3), particularly for resolving steric clashes induced by substituents like diphenyl groups .

Biological Activity

Ethyl 5-hydroxy-6-methylhept-2-enoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in biological research.

Chemical Structure and Synthesis

This compound is an ester derived from 5-hydroxy-6-methylhept-2-enoic acid. The compound features a double bond in the heptenoate chain, which is critical for its biological activity. The synthesis typically involves the esterification of the corresponding acid with ethanol under acidic conditions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested :
    • Rat UMR106 osteosarcoma cells
    • Human lung adenocarcinoma (A549)
    • Human melanoma (A375)

The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, this compound showed an IC50 of approximately 50 µM against A375 cells, suggesting a promising avenue for further development in cancer therapeutics .

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Research indicates that it can modulate inflammatory pathways and reduce cytokine production in vitro. The compound was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human umbilical vein endothelial cells (HUVEC) .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : this compound can cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Study on Osteosarcoma Cells : A study demonstrated that modifications to the structure of this compound could enhance its cytotoxic effects against rat UMR106 cells. The introduction of specific functional groups improved its efficacy, indicating structure–activity relationships (SAR) that are crucial for drug development .
  • Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced inflammatory markers compared to controls, highlighting its potential as a therapeutic agent in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model IC50 (µM) Mechanism
CytotoxicityA375 (Human melanoma)~50Apoptosis induction
CytotoxicityUMR106 (Rat osteosarcoma)~69Cell cycle arrest
Anti-inflammatoryHUVEC<10Cytokine inhibition

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